![molecular formula C12H12N2OS B12211651 N-(4-methylthiazol-2-yl)-2-phenylacetamide](/img/structure/B12211651.png)
N-(4-methylthiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-methylthiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylthiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Similar structure with acetyl group at the 5-position.
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Contains a benzo-fused thiazole ring.
N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains additional sulfonamide group.
Uniqueness
N-(4-methylthiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a phenylacetamide moiety makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-16-12(13-9)14-11(15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) |
InChI Key |
YUZOFWPNYHCMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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